molecular formula C9H9NO4 B1197543 2-Nitrobenzyl acetate CAS No. 77376-01-3

2-Nitrobenzyl acetate

Cat. No.: B1197543
CAS No.: 77376-01-3
M. Wt: 195.17 g/mol
InChI Key: CTKPHIBQMJQHOG-UHFFFAOYSA-N
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Description

Chemical Identity and Synthesis 2-Nitrobenzyl acetate (2NBA; CAS RN: 77376-01-3) is an aromatic ester with the molecular formula C₉H₉NO₄ and an average molecular mass of 195.174 g/mol . It is synthesized via acetylation of 2-nitrobenzyl alcohol using acetyl chloride in the presence of a base, achieving yields up to 81% after purification by silica gel chromatography . Key spectral data, including $^1$H NMR (δ 8.11–2.17 ppm) and consistent TLC profiles, confirm its structural integrity .

Applications
2NBA is widely utilized as a photo-cleavable linker in drug delivery systems (DDS) due to its sensitivity to UVA light (365 nm), enabling controlled release of therapeutic agents like methotrexate . Its nitro group enhances electron-withdrawing effects, stabilizing intermediates during photolysis and hydrolysis .

Properties

CAS No.

77376-01-3

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(2-nitrophenyl)methyl acetate

InChI

InChI=1S/C9H9NO4/c1-7(11)14-6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3

InChI Key

CTKPHIBQMJQHOG-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(=O)OCC1=CC=CC=C1[N+](=O)[O-]

Synonyms

2-nitrobenzyl acetate
o-NBA
ortho-nitrobenzyl acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Properties

The table below compares 2NBA with key analogs in terms of reactivity, applications, and synthetic challenges:

Compound Molecular Formula Key Functional Group Reactivity/Application Differences Synthesis Challenges References
2-Nitrobenzyl acetate C₉H₉NO₄ Acetate ester High photo-cleavage rate (85.28 nmol/min under UVA); used in DDS and bioreporters Standard acetylation; high yield (81%)
2-Nitrobenzyl alcohol C₇H₇NO₃ Hydroxyl Lacks photo-cleavability; precursor to 2NBA Requires acetylation for ester formation
2-Nitrophenyl acetate C₈H₇NO₄ Acetate ester (phenyl) Lower bioreporter specificity; no EGFP induction Not specified
Thiophene-nitrobenzyl acetate C₁₁H₉NO₄S Thiophene + acetate 64% slower deprotection rate (30.5 nmol/min) due to meta-thiophene EWG Requires DCC coupling instead of standard acetylation
2-Nitrobenzyl 2-chloroacetate C₉H₈ClNO₄ Chloroacetate ester Enhanced electrophilicity for nucleophilic substitutions Synthesized via pyridine-mediated acylation; lower yield (∼40%)

Key Findings

a) Bioreporter Specificity

This specificity stems from structural recognition by the onb gene promoter, making 2NBA ideal for environmental monitoring of nitroaromatics .

b) Reactivity and Electronic Effects
  • Deprotection Rates : 2NBA undergoes photo-cleavage at 85.28 nmol/min , significantly faster than thiophene-substituted analogs (30.5 nmol/min) due to reduced electron-withdrawing effects from meta-substituted thiophenes .
  • Synthetic Feasibility : Electron-withdrawing groups (EWGs) like nitriles or thiophenes hinder acetylation, necessitating alternative methods (e.g., DCC coupling) .
c) Photo-Cleavage Efficiency

2NBA outperforms 2-nitrophenylethyl derivatives in DDS due to optimal bond dissociation energy under UVA, enabling precise drug release without side reactions .

Research Implications and Limitations

  • Advantages of 2NBA : High specificity, tunable photo-reactivity, and compatibility with polymeric carriers (e.g., dendrimers) make it a versatile tool in photopharmacology .
  • Limitations : Sensitivity to hydrolysis in aqueous environments may limit its use in biological systems without protective formulations .

Q & A

Basic Research Questions

Q. What is the standard synthetic method for preparing 2-nitrobenzyl acetate, and how is its purity verified?

  • Method : A solution of 2-nitrobenzyl alcohol (4.0 mmol) is reacted with acetyl chloride (4.8 mmol) in dry dichloromethane, catalyzed by DMAP (0.8 mmol) and triethylamine (4.8 mmol). After 24 hours at room temperature, the product is extracted, washed with brine, dried over MgSO₄, and recrystallized in hexane. Yield: 27%.
  • Characterization : 1^1H NMR (CDCl₃) shows distinct peaks at δ 8.14 (d, 1H), 7.70–7.27 (m, 3H), 5.53 (s, 2H), and 2.18 (s, 3H) for the acetate methyl group .

Q. How can UV-Vis spectroscopy be used to characterize this compound’s photophysical properties?

  • Method : UV-Vis absorbance spectra reveal a peak at 262 nm for this compound. The molar extinction coefficient (ε) is calculated as 11,154 M⁻¹cm⁻¹ using the Beer-Lambert law (A=εclA = \varepsilon cl). This data helps predict light absorption efficiency in photolysis experiments .

Q. What are the primary applications of this compound in photolabile "caged" compound research?

  • Method : The compound serves as a photolabile protecting group. Upon UV irradiation, the ester bond cleaves, releasing acetic acid and generating 2-nitrosobenzaldehyde. This mechanism is critical for spatiotemporal control in biochemical assays or drug delivery systems .

Advanced Research Questions

Q. How do electron-withdrawing substituents affect the reaction kinetics of this compound derivatives?

  • Experimental Design : Introducing electron-withdrawing groups (e.g., ethynyl thiophene) at the meta position reduces the deprotection rate by 64% (from 85.28 nmol/min to 30.5 nmol/min). Kinetic analysis via NMR confirms that such groups deactivate the benzene ring, slowing reactivity .
  • Contradiction : Despite reduced reaction rates, photouncaging efficiency remains unaffected, suggesting that electronic effects dominate kinetics but not photolysis thermodynamics .

Q. Why does the addition of a thiophene alkyne cause a 100 nm bathochromic shift in UV absorbance?

  • Data Analysis : The conjugated thiophene system extends π-electron delocalization, shifting the absorbance peak from 262 nm (this compound) to 356 nm (thiophene derivative). The extinction coefficient increases to 35,348 M⁻¹cm⁻¹, indicating enhanced light absorption .

Q. What challenges arise when synthesizing derivatives of this compound, and how can they be addressed?

  • Troubleshooting : Standard acetylation methods fail for bulky derivatives (e.g., thiophene-nitrobenzyl alcohol). Switching to DCC coupling improves yields by activating the carboxyl group, bypassing steric hindrance .

Q. How do conflicting data on photolysis efficiency with electron-withdrawing groups inform mechanistic studies?

  • Contradiction Analysis : While electron-withdrawing groups reduce reaction rates, photouncaging proceeds due to radical stabilization during the nitro-to-nitroso transition. Time-resolved spectroscopy or computational modeling (e.g., DFT) can clarify these pathways .

Q. What role does this compound play in enzymatic traceless release systems?

  • Application : In oligonucleotide-small molecule conjugates, the 2-nitrobenzyl group is cleaved enzymatically (e.g., by cathepsin B) at pH 5.0, enabling controlled payload release. LC-MS confirms cleavage by detecting a mass shift consistent with group removal .

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